molecular formula C18H25NO7 B10817768 usaramine N-oxide

usaramine N-oxide

Cat. No.: B10817768
M. Wt: 367.4 g/mol
InChI Key: IDIMIWQPUHURPV-BEPQMMTDSA-N
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Description

Usaramine N-oxide is a pyrrolizidine alkaloid that is derived from senecionane. It is characterized by the presence of two additional hydroxy substituents at positions 12 and 18, two additional oxo groups at positions 11 and 16, and an N-oxido substituent . Pyrrolizidine alkaloids are known for their toxic properties and are found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Usaramine N-oxide typically involves the oxidation of Usaramine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Usaramine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to Usaramine.

    Substitution: Various substitution reactions can occur at the hydroxy and oxo positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolizidine derivatives, while reduction will regenerate Usaramine.

Scientific Research Applications

Usaramine N-oxide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.

    Biology: Investigated for its toxicological effects on various biological systems.

    Medicine: Studied for its potential therapeutic effects and toxicity.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Usaramine N-oxide involves its interaction with cellular components. It exerts its effects primarily through the formation of reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity. The molecular targets include DNA, proteins, and lipids, which can result in genotoxicity, hepatotoxicity, and other toxic effects .

Comparison with Similar Compounds

  • Retrorsine N-oxide
  • Mucronatine N-oxide

Comparison: Usaramine N-oxide is unique due to its specific substitution pattern and the presence of the N-oxido group. Compared to Retrorsine N-oxide and Mucronatine N-oxide, this compound has distinct reactivity and biological effects, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C18H25NO7

Molecular Weight

367.4 g/mol

IUPAC Name

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1

InChI Key

IDIMIWQPUHURPV-BEPQMMTDSA-N

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C

Origin of Product

United States

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